molecular formula C23H18N2O2 B13374772 1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone

1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone

Cat. No.: B13374772
M. Wt: 354.4 g/mol
InChI Key: YZBDFNOCSRFQSU-UHFFFAOYSA-N
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Description

1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. This particular compound is notable for its unique structure, which includes a naphthoyl group and a methylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone typically involves multi-step organic reactions. One common method involves the condensation of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-naphthoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-2-naphthyl ketone
  • 4-methyl-1-phenyl-1H-pyrazole
  • 2-naphthoyl-1H-pyrazole

Uniqueness

1-[1-(4-methylphenyl)-4-(2-naphthoyl)-1H-pyrazol-3-yl]ethanone is unique due to its combination of a naphthoyl group and a methylphenyl group within the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-[1-(4-methylphenyl)-4-(naphthalene-2-carbonyl)pyrazol-3-yl]ethanone

InChI

InChI=1S/C23H18N2O2/c1-15-7-11-20(12-8-15)25-14-21(22(24-25)16(2)26)23(27)19-10-9-17-5-3-4-6-18(17)13-19/h3-14H,1-2H3

InChI Key

YZBDFNOCSRFQSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)C)C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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